
2-Ethyl-10-hydroxyanthracen-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-10-hydroxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of hydroxyl and ethyl groups in this compound may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-10-hydroxyanthracen-9(10H)-one typically involves the functionalization of anthracene derivatives. One common method might include the Friedel-Crafts alkylation of anthracene followed by hydroxylation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or aminated anthracenes.
科学的研究の応用
2-Ethyl-10-hydroxyanthracen-9(10H)-one may have applications in various fields:
Chemistry: Used as a precursor in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and as a fluorescent probe.
Medicine: Possible applications in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 2-Ethyl-10-hydroxyanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In industrial applications, its photophysical properties could be harnessed in devices like organic light-emitting diodes (OLEDs).
類似化合物との比較
Similar Compounds
Anthracene: The parent compound, used in similar applications.
9,10-Anthraquinone: Known for its use in dyes and as a precursor in organic synthesis.
2-Ethylanthracene: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Ethyl-10-hydroxyanthracen-9(10H)-one is unique due to the presence of both ethyl and hydroxyl groups, which may impart distinct chemical reactivity and physical properties compared to its analogs.
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2-ethyl-10-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3 |
InChIキー |
FLEGEBKMNCEPSH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



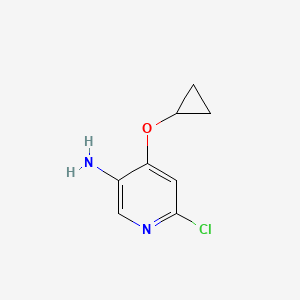
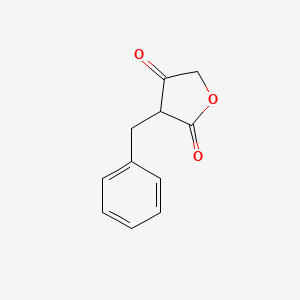
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
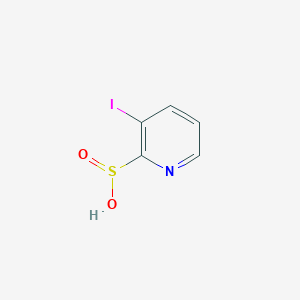
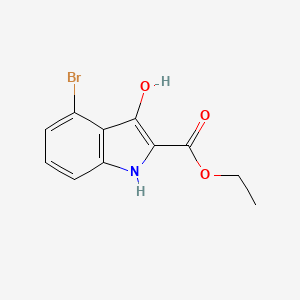
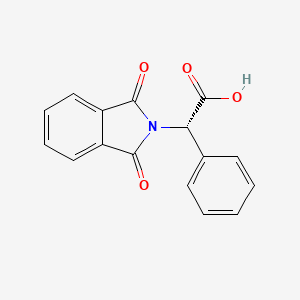

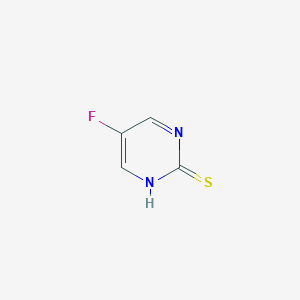




![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
